6-Iodo-4-methoxyquinazoline
Overview
Description
6-Iodo-4-methoxyquinazoline is a quinazoline derivative, a class of compounds known for their diverse biological and pharmacological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including antibacterial, antifungal, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 6-Iodo-4-methoxyquinazoline involves several synthetic routes and reaction conditions. One common method includes the iodination of 4-methoxyquinazoline using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, ensuring high yield and purity of the product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
6-Iodo-4-methoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Coupling Reactions: It can participate in coupling reactions with different reagents to form complex molecules.
Common reagents used in these reactions include sodium hydride, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Iodo-4-methoxyquinazoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential antibacterial and antifungal activities.
Medicine: Research is ongoing to explore its anticancer properties and its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 6-Iodo-4-methoxyquinazoline involves its interaction with specific molecular targets. It can inhibit certain enzymes, leading to the disruption of essential biological pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
6-Iodo-4-methoxyquinazoline can be compared with other quinazoline derivatives such as:
4-Methoxyquinazoline: Lacks the iodine atom, resulting in different reactivity and biological activity.
6-Chloro-4-methoxyquinazoline: Similar structure but with a chlorine atom instead of iodine, leading to variations in chemical properties and applications.
6-Bromo-4-methoxyquinazoline:
The uniqueness of this compound lies in its specific reactivity due to the presence of the iodine atom, which can be exploited in various synthetic and biological applications.
Properties
IUPAC Name |
6-iodo-4-methoxyquinazoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O/c1-13-9-7-4-6(10)2-3-8(7)11-5-12-9/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMRXHSULRDCLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1C=C(C=C2)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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